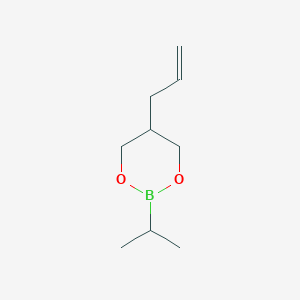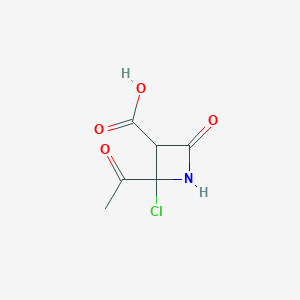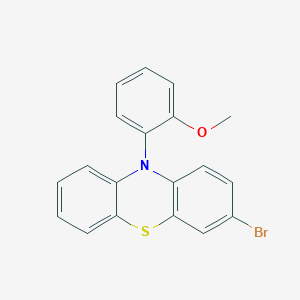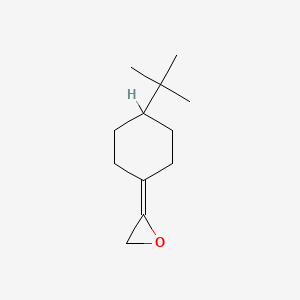![molecular formula C19H19N B14391600 10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole CAS No. 87699-03-4](/img/structure/B14391600.png)
10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole is a complex organic compound characterized by its unique structure, which includes a pyrido[1,2-a]indole core with a benzyl group attached at the 10th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole typically involves multi-step organic reactions. One common method is the Fischer indolisation followed by N-alkylation. This process involves the reaction of aryl hydrazines with ketones to form indoles, which are then alkylated using alkyl halides . The reaction conditions often include the use of microwave irradiation to reduce reaction times and increase yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are optimized to ensure high purity and yield.
化学反応の分析
Types of Reactions: 10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to natural compounds.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
作用機序
The mechanism of action of 10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
6,7,8,9-Tetrahydropyrido[1,2-a]indole: This compound shares the same core structure but lacks the benzyl group at the 10th position.
4-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: This compound has a similar benzyl group but a different core structure.
Uniqueness: 10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
87699-03-4 |
|---|---|
分子式 |
C19H19N |
分子量 |
261.4 g/mol |
IUPAC名 |
10-benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole |
InChI |
InChI=1S/C19H19N/c1-2-8-15(9-3-1)14-17-16-10-4-5-11-18(16)20-13-7-6-12-19(17)20/h1-5,8-11H,6-7,12-14H2 |
InChIキー |
PZDDDFDEFJOUFF-UHFFFAOYSA-N |
正規SMILES |
C1CCN2C(=C(C3=CC=CC=C32)CC4=CC=CC=C4)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol](/img/structure/B14391517.png)


![2-[1-(2,5-Dimethoxyphenyl)-2-methylpropyl]-1,4-dimethoxybenzene](/img/structure/B14391544.png)







![2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14391573.png)


